N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide
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Overview
Description
N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide is a synthetic organic compound that features a thianyl group, a cyano group, and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide typically involves the following steps:
Formation of the Thianyl Group: This can be achieved through the reaction of a suitable thiol with a halogenated precursor.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Trifluoropropanamide Moiety: This step involves the reaction of a trifluoropropanoic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thianyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The trifluoropropanamide moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thianyl group.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)-3,3,3-trifluoropropanamide: Similar structure but with a phenyl group instead of a thianyl group.
N-(4-Cyanothian-4-yl)-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide moiety.
Uniqueness
N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c10-9(11,12)5-7(15)14-8(6-13)1-3-16-4-2-8/h1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXNNWSQHNVZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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